molecular formula C18H14N6OS B15281554 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B15281554
M. Wt: 362.4 g/mol
InChI Key: KNSLOGPOSRFKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s ability to form hydrogen bonds with target receptors makes it a precise pharmacophore. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of a triazole ring fused with a thiadiazine ring, further connected to an imidazo[1,2-a]pyridine moiety. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H14N6OS

Molecular Weight

362.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N6OS/c1-11-15(23-9-4-3-8-14(23)19-11)16-20-21-18-24(16)22-17(26-18)12-6-5-7-13(10-12)25-2/h3-10H,1-2H3

InChI Key

KNSLOGPOSRFKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.